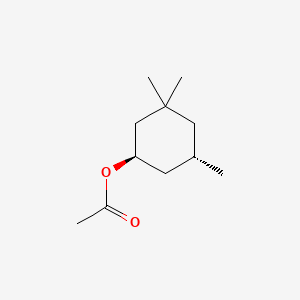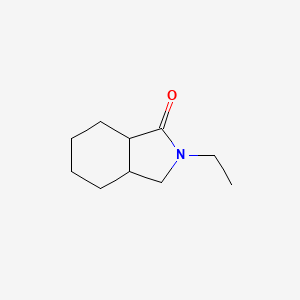
Sodium;copper(1+);diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;copper(1+);diiodide is an inorganic compound composed of sodium, copper in the +1 oxidation state, and iodide ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;copper(1+);diiodide can be synthesized through various methods. One common approach involves the reaction of copper(I) iodide with sodium iodide in an aqueous solution. The reaction typically proceeds under mild conditions, with the formation of the desired compound as a precipitate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process may include the use of high-purity reagents and controlled reaction environments to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;copper(1+);diiodide undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the +1 oxidation state can participate in redox reactions, where it may be oxidized to copper(II) or reduced to metallic copper.
Substitution Reactions: The iodide ions in the compound can be substituted with other halides or ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature and solvent choice playing crucial roles.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield copper(II) iodide, while substitution reactions can produce various copper halide complexes.
Wissenschaftliche Forschungsanwendungen
Sodium;copper(1+);diiodide has several scientific research applications, including:
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and optical sensors.
Chemistry: It serves as a precursor for synthesizing other copper-containing compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential use in biological systems and medical applications, although specific uses are still under investigation.
Wirkmechanismus
The mechanism by which sodium;copper(1+);diiodide exerts its effects involves the interaction of copper ions with target molecules. Copper ions can participate in redox reactions, influencing the oxidation state of other species and facilitating various chemical transformations. The iodide ions may also play a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Sodium;copper(1+);diiodide can be compared with other copper halides, such as copper(I) chloride and copper(I) bromide. These compounds share similar chemical properties but differ in their reactivity and applications. For example:
Copper(I) Chloride: Known for its use in organic synthesis and as a catalyst in various reactions.
Copper(I) Bromide: Used in similar applications but with different reactivity profiles due to the nature of the bromide ion.
Eigenschaften
Molekularformel |
CuI2Na |
|---|---|
Molekulargewicht |
340.34 g/mol |
IUPAC-Name |
sodium;copper(1+);diiodide |
InChI |
InChI=1S/Cu.2HI.Na/h;2*1H;/q+1;;;+1/p-2 |
InChI-Schlüssel |
SKMPEPABFCTVGX-UHFFFAOYSA-L |
Kanonische SMILES |
[Na+].[Cu+].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)

![3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)




![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
![1,3-Naphthalenedisulfonic acid, 4-amino-6-[[4'-[(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-, tetrasodium salt](/img/structure/B13761880.png)
